

An In-depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine-d9

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Compound of Interest

Compound Name: 1-Palmitoyl-sn-glycero-3-phosphocholine-d9

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental applications, and biological significance of **1-Palmitoyl-sn-glycero-3-phosphocholine-d9** (16:0 Lyso PC-d9). This deuterated lysophosphatidylcholine is a critical tool in lipidomics, serving as an internal standard for the accurate quantification of its non-deuterated counterpart, 1-palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso-PC), a key signaling molecule in various physiological and pathological processes.

Core Chemical Properties

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 is a synthetic, isotopically labeled version of a naturally occurring lysophospholipid. The deuterium labeling provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering its chemical behavior.

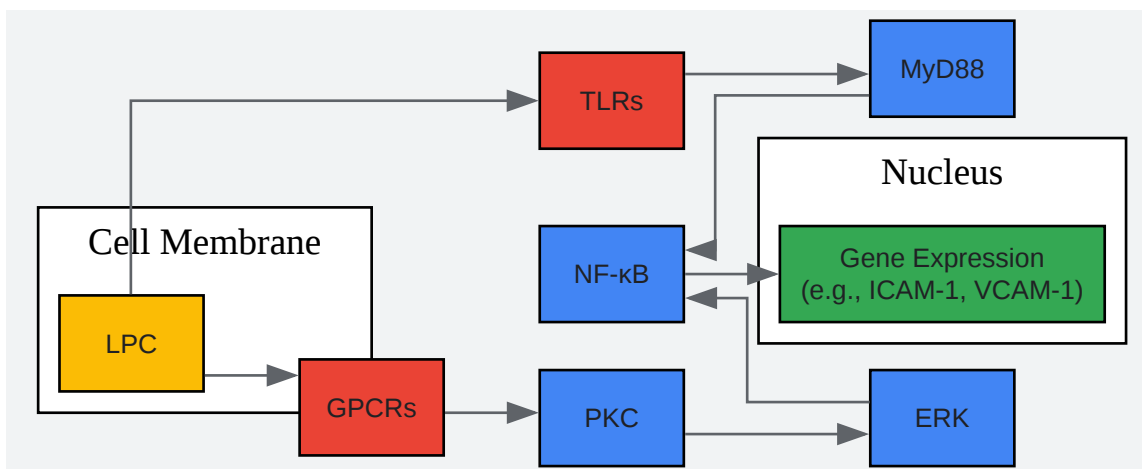
Property	Value	Citation(s)
Molecular Formula	C ₂₄ H ₄₁ D ₉ NO ₇ P	[1][2]
Molecular Weight	504.69 g/mol	[1]
CAS Number	17364-16-8 (unlabeled)	[1]
Purity	≥99% deuterated forms (d ₁ -d ₉)	[2]
Appearance	White solid	[3]
Storage Conditions	-20°C	[2]
Long-term Stability	≥ 4 years (at -20°C)	[2][4]
Solubility	DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml	[2]

Biological Significance and Signaling Pathways

1-Palmitoyl-sn-glycero-3-phosphocholine, the non-deuterated analog, is an intermediate in the metabolism of phosphatidylcholine and a bioactive lipid mediator.[5] It is involved in a multitude of cellular processes and its dysregulation is implicated in various diseases.

Lysophosphatidylcholines (LPCs) exert their effects through complex signaling pathways, often initiated by binding to G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[6][7][8]

LPC signaling can lead to the activation of downstream effectors such as protein kinase C (PKC), nuclear factor kappa-B (NF-κB), and extracellular signal-regulated kinase (ERK).[5][6] These pathways can modulate a wide range of cellular responses, including inflammation, cell proliferation, and migration.[5][7] For instance, LPC can induce the expression of adhesion molecules like ICAM-1 and VCAM-1 in endothelial cells, a key step in the development of atherosclerosis.[8]



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General signaling pathways of lysophosphatidylcholine (LPC).

Experimental Protocols

The deuterated standard is primarily used in quantitative mass spectrometry. Below are representative protocols for its application and the analysis of its non-deuterated counterpart.

Protocol 1: Analysis of Acyl Migration and Hydrolysis by UPLC-MS

This method is crucial for assessing the stability of LPCs in solution, as they can undergo acyl migration to form the sn-2 isomer or hydrolysis to yield glycerophosphocholine and a free fatty acid.^[9]

Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system
- Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

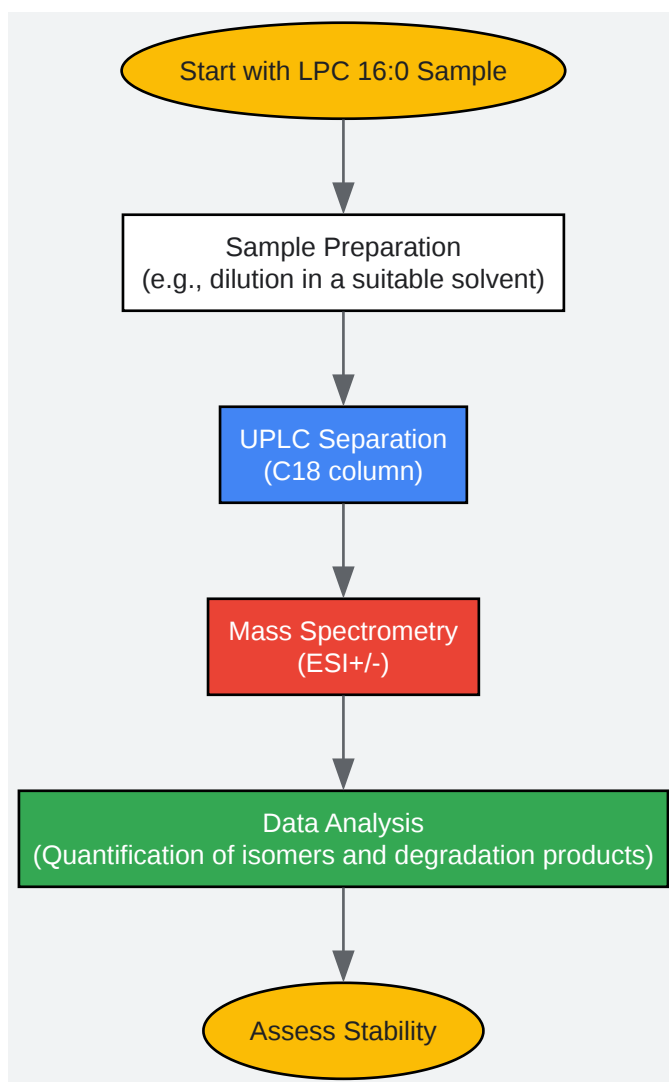
Chromatographic Conditions:

- Column: C18 reversed-phase column

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid
- Gradient: A typical gradient starts at 60% B, increases to 100% B over 10 minutes, holds for 5 minutes, and then re-equilibrates.[9]
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

Mass Spectrometry Conditions:

- Ionization Mode: Positive ESI for LPC isomers and negative ESI for palmitic acid.[9]
- Capillary Voltage: 3.0 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Data Acquisition: Full scan mode for identification and Multiple Reaction Monitoring (MRM) for quantification.



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Workflow for analyzing the stability of LPC 16:0.

Protocol 2: Lipid Extraction from Human Plasma (Bligh & Dyer Method)

This is a classic method for extracting total lipids from a biological matrix prior to LC-MS/MS analysis.^[10]

Materials:

- Human plasma (EDTA-treated)
- Chloroform

- Methanol
- 0.9% NaCl solution
- Internal standard solution (**1-Palmitoyl-sn-glycero-3-phosphocholine-d9** in methanol)
- Glass centrifuge tubes

Procedure:

- To a glass centrifuge tube, add 100 μ L of human plasma.
- Add a known amount of the internal standard solution (e.g., 10 μ L of 1 mg/mL **1-Palmitoyl-sn-glycero-3-phosphocholine-d9** in methanol).
- Add 375 μ L of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.
- Add 125 μ L of chloroform and vortex.
- Add 125 μ L of 0.9% NaCl solution and vortex.
- Centrifuge at 2000 rpm for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent (e.g., 100 μ L of methanol) for LC-MS/MS analysis.[\[11\]](#)

Protocol 3: TLC for Rapid Qualitative Assessment

Thin-layer chromatography (TLC) can be used for a quick, qualitative check of purity.[\[12\]](#)

Materials:

- LPC standard
- Silica gel TLC plates

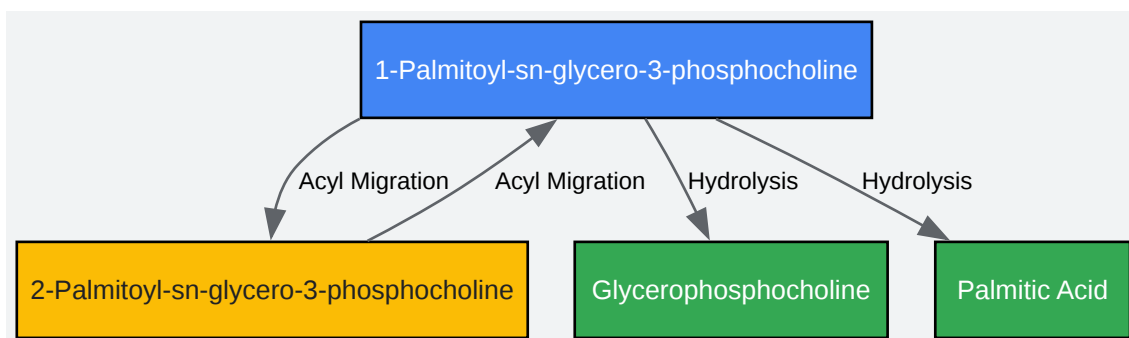
- Developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
- Visualization reagent (e.g., iodine vapor or a phosphorus-specific stain)

Procedure:

- Dissolve the LPC standard in a small amount of chloroform:methanol (1:1 v/v).
- Spot the solution onto the baseline of a silica gel TLC plate.
- Place the plate in a developing tank containing the developing solvent.
- Allow the solvent to migrate up the plate.
- Remove the plate, dry it, and visualize the spots using the chosen reagent. Purity is assessed by the presence of a single spot.

Degradation Pathways

Understanding the stability of 1-Palmitoyl-sn-glycero-3-phosphocholine is critical for accurate experimental results. The primary degradation pathways are acyl migration and hydrolysis, which are influenced by pH and temperature.[9]



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Degradation pathways of 1-Palmitoyl-sn-glycero-3-phosphocholine.

Conclusion

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 is an indispensable tool for researchers in the field of lipidomics. Its well-defined chemical properties and isotopic labeling allow for precise

and accurate quantification of its biologically active, non-deuterated analog. A thorough understanding of its stability, handling, and appropriate use in established experimental protocols is paramount for generating reliable and reproducible data in studies of lipid signaling and metabolism.

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